3-Hydroxyanthranilic acid
Overview
Description
3-Hydroxyanthranilic acid is an aminobenzoic acid that is benzoic acid substituted at C-2 by an amine group and at C-3 by a hydroxy group . It is an intermediate in the metabolism of the amino acid tryptophan . It is commonly used as an intermediate in various chemical reactions .
Synthesis Analysis
3-Hydroxyanthranilic acid is synthesized in the biosynthesis of limazepine, which involves a new way of 3-hydroxyanthranilic acid formation referred to as the chorismate/DHHA pathway . This represents an alternative to the kynurenine pathway employed for the formation of the same precursor in the biosynthesis of other pyrrolobenzodiazepines .
Molecular Structure Analysis
The crystal structure of 3-Hydroxyanthranilic acid shows it to be a member of the functionally diverse cupin superfamily . The enzyme forms homodimers, with two nickel binding sites per molecule .
Chemical Reactions Analysis
3-Hydroxyanthranilic acid is an intermediate in the metabolism of the amino acid tryptophan . It is involved in complex pathways encoded within biosynthetic gene clusters . It is also involved in the biosynthesis of limazepine and other pyrrolobenzodiazepines .
Physical And Chemical Properties Analysis
The molecular formula of 3-Hydroxyanthranilic acid is C7H7NO3 . It is an aminobenzoic acid and a monohydroxybenzoic acid .
Scientific Research Applications
Antioxidant and Pro-Oxidant Behavior
3-Hydroxyanthranilic acid demonstrates a dual role as both an antioxidant and a pro-oxidant. As an antioxidant, it effectively scavenges free radicals, particularly in the absence of metal ions, and has been found to act more efficiently than Trolox in scavenging peroxyl radicals in lipid and aqueous solutions. This suggests a significant contribution to the antioxidant activity typically attributed to tryptophan. Conversely, in the presence of metal ions and at physiological pH, it exhibits pro-oxidant behavior, primarily through the reduction of Cu(II), which can promote hydroxyl radical production via the Fenton reaction (Pérez-González et al., 2017).
Role in Immune Response
3-Hydroxyanthranilic acid has been identified in lymphocyte cultures during allogeneic stimulation, indicating a potential role in the immune response. The metabolite's presence in these cultures suggests its involvement in the regulation or signaling processes during immune responses (Werner et al., 1985).
Application in Fenton Oxidative Processes
This compound enhances dye degradation in Fenton oxidative processes (Fe2+/H2O2, Fe3+/H2O2). Its redox-mediating properties, particularly its Fe3+-reducing activity, increase the generation of reactive oxygen species, improving the efficiency of these processes in dye decolorization (Santana et al., 2019).
Potential in Disease Treatment
3-Hydroxyanthranilic acid may have therapeutic implications in cardiovascular diseases like atherosclerosis. It inhibits inflammation and regulates lipid metabolism, thereby reducing lesion size in atherosclerosis-prone mice. This suggests its potential as a treatment for inflammatory and metabolic components of cardiovascular diseases (Zhang et al., 2012).
Presence and Metabolism in Tissues
It is present in various rat tissues, with the highest concentrations in the kidney and spleen. Its metabolism has been studied, particularly in brain tissue, where its bioprecursors, such as anthranilic acid, significantly influence its production (Baran & Schwarcz, 1990).
Influence in Neurological Diseases
Studies on the redox chemistry and iron interactions of 3-hydroxyanthranilic acid provide insights into its potential role in neurological disease development. Its interactions with iron ions and susceptibility to oxidation under certain conditions can contribute to understanding its decreased levels in diseases associated with elevated concentrations of reactive oxygen species (Chobot et al., 2015).
Safety And Hazards
Future Directions
Research suggests that 3-Hydroxyanthranilic acid and its enzyme HAAO represent potential therapeutic targets for aging and age-associated diseases . It is also suggested that the change of the 3-Hydroxyanthranilic acid to anthranilic acid ratio, particularly in the brain, could possibly be a protective response to limit primary and secondary damage .
properties
IUPAC Name |
2-amino-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXSWCUQABXPFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203290 | |
Record name | 2-Amino-3-hydroxy-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001476 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
SLIGHTLY SOL IN WATER, SOL IN HOT WATER, ALCOHOL, ETHER; SOL IN CHLOROFORM | |
Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3-Hydroxyanthranilic acid | |
Color/Form |
LEAFLETS IN WATER | |
CAS RN |
548-93-6 | |
Record name | 3-Hydroxyanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-3-hydroxy-benzoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548936 | |
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Record name | 3-hydroxyanthranilic acid | |
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Record name | 2-Amino-3-hydroxybenzoic acid | |
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Record name | 2-Amino-3-hydroxy-benzoic acid | |
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Record name | 3-hydroxyanthranilic acid | |
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Record name | 2-AMINO-3-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UQB1BT4OT | |
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Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Hydroxyanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001476 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 °C | |
Record name | 3-hydroxyanthranilic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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